molecular formula C9H11FN2O2 B1276868 2-(4-Fluorophenoxy)propanohydrazide CAS No. 590356-83-5

2-(4-Fluorophenoxy)propanohydrazide

Cat. No.: B1276868
CAS No.: 590356-83-5
M. Wt: 198.19 g/mol
InChI Key: IWSHFXHHJMUTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)propanohydrazide is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis and Anti-Oxidant Potential : N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were shown to have significant anti-oxidant potential. These compounds, including derivatives with 2-hydroxy substituents, were evaluated for their pharmaceutical potential due to their total anti-oxidant activity, ferric reducing antioxidant power, and total phenolic content (Zaheer et al., 2015).
  • Structural Analysis and Crystallography : The structural characterization of 2-(4-fluorophenoxy) acetic acid revealed insights into its crystal system, stability, and molecular interactions. The study encompassed crystallography, Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations, highlighting the compound's kinetic stability and reactivity (Prabhuswamy et al., 2021).

Synthesis Techniques and Radiopharmaceutical Applications

  • Radiosynthesis for Pharmaceutical Applications : Techniques involving 4-[18F]Fluorophenol, a synthon crucial for creating complex radiopharmaceuticals, were advanced to provide no-carrier-added forms of the compound, enhancing its utility in medical imaging and treatment (Ross et al., 2011). The success of these techniques underscores the significance of 2-(4-Fluorophenoxy)propanohydrazide derivatives in developing advanced diagnostic and therapeutic agents.

Environmental and Agricultural Applications

  • Photodegradation Studies in Agricultural Chemicals : Investigations into the photodegradation of aryloxyphenoxy propionic herbicides, which include compounds like this compound, provide valuable insights into the environmental behavior of these substances. These studies are crucial for understanding the environmental impact and the safe use of herbicides in agriculture (Pinna & Pusino, 2011).

Safety and Hazards

The safety data sheet for 2-(4-Fluorophenoxy)propanohydrazide indicates that it is for research and development use only, under the supervision of a technically qualified individual . It may cause skin irritation and is harmful if swallowed .

Future Directions

2-(4-Fluorophenoxy)propanohydrazide is used in scientific research and could potentially be used in various applications such as drug development and material science.

Relevant Papers The title compound, C9H11BrN2O2, is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles . The bromophenoxy group subtends a dihedral angle of 82.81 (7)° with the plane passing through the propanohydrazide moiety .

Properties

IUPAC Name

2-(4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSHFXHHJMUTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407518
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590356-83-5
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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